N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
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Overview
Description
N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound with unique structural features and intriguing chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide typically involves multi-step organic synthesis. Starting from commercially available reagents, the synthesis often includes steps such as cyclization, alkylation, and thiocarbonylation. Reaction conditions like temperature, solvents, and catalysts play crucial roles in achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound might involve scalable methods such as continuous flow synthesis. The use of automated systems and optimized reaction parameters ensures consistent product quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide undergoes various types of reactions, including:
Oxidation: This reaction can transform the compound into more oxidized derivatives.
Reduction: Conditions and reagents like hydrogenation catalysts can reduce certain functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound's structure.
Common Reagents and Conditions
The reactions involve common reagents such as hydrogen gas, palladium catalysts for hydrogenation, and oxidizing agents like potassium permanganate for oxidation.
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation products: Typically more oxidized functional groups like carboxyl or ketone derivatives.
Reduction products: Reduced versions with fewer double bonds or hydrogenated functional groups.
Substitution products: New compounds with different substituents replacing original functional groups.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, it may be explored for its interaction with various biomolecules, offering insights into drug development and biochemical pathways.
Medicine
In medicine, its structural features might lend themselves to therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
Industrial applications include its use as an intermediate in the synthesis of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide exerts its effects involves binding to molecular targets like enzymes or receptors. Pathways involved often include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Some compounds structurally or functionally similar include:
8-oxo-1,5-methanopyrido derivatives
N-alkyl-1,5-diazocine analogs
Substituted tetrahydropyrido compounds
Properties
IUPAC Name |
N-butyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-2-3-7-17-16(21)18-9-12-8-13(11-18)14-5-4-6-15(20)19(14)10-12/h4-6,12-13H,2-3,7-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXSXIWQLRKCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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